molecular formula C14H9Cl2NO3 B12212752 4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid

Cat. No.: B12212752
M. Wt: 310.1 g/mol
InChI Key: CQRNGLUAFREIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid is a chemical compound with the molecular formula C14H9Cl2NO3 It is characterized by the presence of two chlorine atoms and a benzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Chlorobenzoic acid} + \text{4-Chlorobenzoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: A simpler compound with a single chlorine atom and a carboxylic acid group.

    2-Amino-4-chlorobenzoic acid: Contains an amino group and a chlorine atom, with different chemical properties and applications.

    4-Chlorobenzoyl chloride: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

4-Chloro-2-[(4-chlorobenzoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual chlorine atoms and benzoyl group make it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

4-chloro-2-[(4-chlorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

CQRNGLUAFREIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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